N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide
Description
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H16N2OS/c1-12-19-14(11-21-12)9-10-18-17(20)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,11H,9-10H2,1H3,(H,18,20) |
InChI Key |
XHKSUCUTJFBMFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Procedure
-
Activation of Naphthalene-1-carboxylic Acid :
-
Amide Formation :
-
Workup :
-
The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.
-
-
Purification :
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Yield | 68–72% |
Synthetic Route 2: Stepwise Assembly of Thiazole Ethylamine
Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethylamine
-
Thioamide Formation :
-
Reductive Amination :
Coupling with Naphthalene-1-carbonyl Chloride
-
The amine intermediate is coupled with naphthalene-1-carbonyl chloride as described in Section 2.2, achieving a comparable yield (70–74%).
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 72 |
| THF | 7.52 | 65 |
| DMF | 36.7 | 58 |
Polar aprotic solvents like DMF reduce yields due to competitive side reactions, while DCM balances reactivity and solubility.
Base Selection
| Base | pKa | Yield (%) |
|---|---|---|
| Triethylamine | 10.75 | 72 |
| Potassium Carbonate | 10.33 | 68 |
| Sodium Hydride | 35 | 55 |
Weaker bases (e.g., triethylamine) minimize undesired hydrolysis of the acyl chloride.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC (C18 column, acetonitrile/water 70:30): Retention time = 8.2 min, purity >99%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the naphthalene moiety can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. The compound features a naphthalene backbone attached to a thiazole moiety, which is known for its diverse biological activities. The general synthetic route includes:
- Formation of Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors such as 2-methylthiazole and various carbonyl compounds.
- Naphthalene Derivatives : The naphthalene portion is often introduced via electrophilic aromatic substitution or coupling reactions with halogenated naphthalene derivatives.
The structural formula is represented as follows:
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:
- Cytotoxicity Studies : The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays indicated IC50 values in the low micromolar range, suggesting potent activity against tumor cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10–30 |
| This compound | HepG2 | 15–25 |
Antimicrobial Activity
Thiazole-containing compounds have also been investigated for their antimicrobial properties. Studies have demonstrated that derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
Case Study 1: Breast Cancer Treatment
A recent study evaluated the effect of this compound on MCF-7 cells. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on its antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity with MIC values significantly lower than standard antibiotics.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or antitumor effects . The naphthalene moiety can intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and biological relevance. Below is a comparative analysis with key examples:
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity :
- Naphthalene Derivatives : Compounds like 6b (triazole-linked naphthalene) and 6g (oxadiazole-linked naphthalene) share the naphthalene core but differ in heterocyclic appendages. These modifications influence solubility and target affinity .
- Thiazole Derivatives : Mirabegron and [11C]M-MTEB highlight the pharmacological versatility of thiazole rings, particularly in receptor targeting (β3-adrenergic) and imaging applications .
Functional Group Impact: Carboxamide vs. Substituent Effects: Nitro groups (e.g., 6b) and methoxybenzyl groups (e.g., 6g) alter electronic properties and bioactivity. For example, nitro groups enhance antimicrobial potency via electron-withdrawing effects .
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling naphthalene-1-carboxylic acid with 2-(2-methyl-1,3-thiazol-4-yl)ethylamine, analogous to methods in (Cu-catalyzed click chemistry) and (nucleophilic substitution) .
Biological Relevance: While mirabegron’s β3-adrenergic activity is well-documented, naphthalene-thiazole hybrids remain underexplored.
Notes
Limitations : Direct biological data for this compound are absent in the reviewed literature. Comparisons rely on structural analogs and inferred properties.
Contradictions : Antimicrobial activity in naphthalene derivatives () contrasts with the neurological focus of thiazole-based compounds (), highlighting scaffold-dependent selectivity.
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, primarily utilizing the Hantzsch reaction. This method allows for the efficient formation of thiazole and naphthalene derivatives, which are crucial for the compound's biological activity. The process typically results in high yields and purity of the desired product.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various human tumor cell lines. For instance, a study demonstrated that specific analogs showed remarkable activity with GI values indicating growth inhibition at low concentrations (GI 30) leading to autophagic cell death, while higher concentrations (GI 70) induced apoptosis .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3a | HepG2 | 6.19 | Apoptosis |
| 3b | MCF-7 | 5.10 | Autophagy |
| 3c | HCT116 | 22.08 | Cell Cycle Arrest |
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of this compound and its derivatives against various pathogens. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial activity. For example, one derivative exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, with significant antibiofilm activity observed .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 7b | 0.22 | 0.25 | 85 |
| 7c | 0.30 | 0.35 | 78 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Gyrase and DHFR : Compounds related to this structure have shown IC50 values between 12.27–31.64 µM for DNA gyrase and between 0.52–2.67 µM for dihydrofolate reductase (DHFR), indicating their potential as effective inhibitors in bacterial DNA replication and folate metabolism .
- Cytotoxicity Studies : Hemolytic assays revealed low cytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for therapeutic applications .
Case Studies
Recent studies have highlighted the potential applications of this compound in clinical settings:
- Cancer Treatment : A case study involving a derivative showed significant tumor regression in animal models when administered at specified doses, supporting its role as a promising anticancer agent .
- Infection Management : Another study focused on the compound's efficacy against resistant bacterial strains, demonstrating its ability to enhance the effectiveness of conventional antibiotics like Ciprofloxacin and Ketoconazole through synergistic effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide, and what key reaction conditions influence yield?
- Methodology : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Reacting propargyl bromide with naphthol derivatives under basic conditions (K₂CO₃/DMF) to form alkynes .
- Coupling with azidoacetamide intermediates in a tert-butanol/water (3:1) solvent system with Cu(OAc)₂ (10 mol%) at room temperature for 6–8 hours .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR : ¹H and ¹³C NMR (DMSO-d₆) resolve structural features, such as the thiazole proton (δ 8.36 ppm) and naphthalene carbons (δ 120–130 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for analogs: 404.1359; observed: 404.1348) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve purity and scalability for in vivo studies?
- Strategies :
- Solvent Optimization : Use tert-butanol/water mixtures to enhance CuAAC efficiency .
- Catalyst Tuning : Test alternative copper sources (e.g., CuI) to reduce byproducts.
- Flow Chemistry : Implement continuous flow reactors for scalable production, as suggested for structurally similar sulfonamides .
Q. What in vitro and in vivo models are appropriate for assessing its biological activity and mechanism of action?
- In Vitro Models :
- Antimicrobial Assays : Test against MRSA using broth microdilution (MIC ≤ 8 µg/mL observed for thiazole analogs) .
- Enzyme Inhibition : Screen against β-lactamases or dihydropteroate synthase via spectrophotometric assays .
- In Vivo Models :
- Rodent Toxicity Studies : Monitor hepatic/renal effects (e.g., body weight, serum ALT/AST) based on naphthalene derivative toxicology .
- Pharmacokinetics : Use LC-MS/MS to track plasma half-life and metabolite formation .
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Root Causes : Variability may stem from:
- Purity Differences : Impurities >5% alter bioactivity; validate via HPLC (≥95% purity) .
- Assay Conditions : pH, temperature, and solvent (DMSO vs. saline) affect compound stability .
- Solutions :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Use isogenic cell lines to control for genetic variability .
Q. What structural modifications could enhance its selectivity for specific biological targets?
- SAR Insights :
- Thiazole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to improve binding to bacterial enzymes .
- Naphthalene Modifications : Fluorination at C-4 increases metabolic stability, as seen in related pyridazine derivatives .
Safety and Toxicology
Q. What are the recommended handling procedures based on toxicological data for naphthalene-thiazole derivatives?
- Precautions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
